N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide
CAS No.: 1049434-62-9
Cat. No.: VC6766056
Molecular Formula: C21H28N4O4S
Molecular Weight: 432.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049434-62-9 |
|---|---|
| Molecular Formula | C21H28N4O4S |
| Molecular Weight | 432.54 |
| IUPAC Name | N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylsulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C21H28N4O4S/c1-17(26)23-18-3-9-21(10-4-18)30(27,28)22-11-12-24-13-15-25(16-14-24)19-5-7-20(29-2)8-6-19/h3-10,22H,11-16H2,1-2H3,(H,23,26) |
| Standard InChI Key | NCDBVJFHRDXTMS-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Introduction
The compound N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. It belongs to the class of sulfonamide derivatives, characterized by the presence of a sulfonamide (-SO₂NH-) functional group, and contains a piperazine ring substituted with a methoxyphenyl group. This article provides a detailed overview of the compound's structure, properties, synthesis, and potential pharmacological significance.
Molecular Formula and Weight
Structural Features
The compound includes:
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A piperazine ring substituted with a methoxyphenyl group.
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A sulfonamide moiety, which is linked to a phenylacetamide group.
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The presence of both hydrophobic (methoxyphenyl) and hydrophilic (sulfonamide) regions enhances its potential for biological interactions.
Synthesis
The synthesis of N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves:
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Preparation of the Piperazine Intermediate:
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Substitution of a piperazine ring with a methoxyphenyl group through alkylation or nucleophilic substitution.
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Formation of the Sulfonamide Linkage:
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Reaction of the intermediate with a sulfonyl chloride derivative under basic conditions to form the sulfonamide bond.
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Acetamide Addition:
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Coupling of the sulfonamide product with an acetylating agent such as acetic anhydride to introduce the acetamide group.
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This multi-step process requires careful control of reaction conditions to ensure high yields and purity.
Anticonvulsant Activity
Sulfonamide derivatives similar to this compound have shown promise as anticonvulsants due to their ability to modulate neuronal activity by interacting with voltage-sensitive sodium channels . This suggests potential applications in treating epilepsy and other neurological disorders.
Protein Kinase Modulation
Sulfonamides are known to modulate protein kinases, which play crucial roles in cellular signaling pathways. This could make the compound relevant for conditions like inflammation or cancer .
Spectroscopic Characterization
The compound can be characterized using:
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Infrared (IR) Spectroscopy: For identifying functional groups like -SO₂NH-, -C=O, and aromatic rings.
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Nuclear Magnetic Resonance (NMR): For structural elucidation, including proton (^1H) and carbon (^13C) environments.
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Mass Spectrometry (MS): For determining molecular weight and fragmentation patterns.
Crystallographic Data
While no specific crystallographic data for this compound were found, similar compounds exhibit hydrogen-bonding interactions that stabilize their crystal structures .
Comparative Analysis
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